molecular formula C11H15FN2O B13200419 N-(4-Fluorophenyl)-2-[(propan-2-yl)amino]acetamide

N-(4-Fluorophenyl)-2-[(propan-2-yl)amino]acetamide

Cat. No.: B13200419
M. Wt: 210.25 g/mol
InChI Key: ADQMOIJQCHRXHQ-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-2-[(propan-2-yl)amino]acetamide is a chemical compound with the CAS Number 900640-58-6 and a molecular formula of C 11 H 15 FN 2 O . It has a molecular weight of 210.25 g/mol . This compound is part of the broader class of anilide and acetamide derivatives. Related compounds in this chemical family have been investigated for various potential research applications. For instance, some phenylacetamide derivatives have been synthesized and screened for activity against specific cancer cell lines, such as prostate carcinoma (PC3) and breast cancer (MCF-7) . Other anilide-based molecules, like the herbicide flufenacet, demonstrate that this structural class can exhibit bioactive properties, though the applications and effects are highly specific to the compound's structure . The presence of the 4-fluorophenyl group is a common feature in many pharmacologically active compounds and agrochemicals . This product is intended for research purposes and analysis in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C11H15FN2O

Molecular Weight

210.25 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-(propan-2-ylamino)acetamide

InChI

InChI=1S/C11H15FN2O/c1-8(2)13-7-11(15)14-10-5-3-9(12)4-6-10/h3-6,8,13H,7H2,1-2H3,(H,14,15)

InChI Key

ADQMOIJQCHRXHQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC(=O)NC1=CC=C(C=C1)F

Origin of Product

United States

Biological Activity

N-(4-Fluorophenyl)-2-[(propan-2-yl)amino]acetamide is a synthetic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • A fluorophenyl group, which enhances lipophilicity and biological activity.
  • An isopropylamino moiety that contributes to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate enzyme activity, affecting pathways involved in cell proliferation and apoptosis.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays against several cancer cell lines have shown promising results:

Cell Line IC50 (μM) Reference
MDA-MB-231 (Breast)15.0
U-87 (Glioblastoma)10.5
HCT-15 (Colon)12.3

These findings indicate that the compound effectively inhibits cancer cell growth, suggesting its potential as a therapeutic agent in oncology.

Antioxidant Activity

The antioxidant capacity of this compound has also been evaluated using the DPPH radical scavenging method. The results indicate that the compound possesses notable antioxidant activity, comparable to established antioxidants such as ascorbic acid:

Compound DPPH Scavenging Activity (%)
This compound78.5
Ascorbic Acid85.0

The antioxidant properties may contribute to its protective effects against oxidative stress-related diseases.

Case Studies

  • Study on Anticancer Efficacy :
    A study published in Molecules assessed the efficacy of this compound against various cancer cell lines. The compound exhibited dose-dependent cytotoxicity, with mechanisms involving apoptosis induction and cell cycle arrest observed through flow cytometry analyses .
  • In Vivo Studies :
    In vivo studies have indicated that administration of this compound in animal models resulted in significant tumor reduction compared to controls. Histopathological examinations revealed reduced cellular proliferation markers in treated groups .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazole and Thiazolidinone Derivatives

  • AJ5d (N-(2-(2-chlorophenyl)-4-oxothiazolidin-3-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide): Structure: Incorporates a thiazolidinone ring and a thioether linkage. Synthesis: Yield of 61% via multi-step condensation .
  • GSK1570606A (2-(4-fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide):

    • Structure : Substituted thiazole ring with a pyridyl group.
    • Activity : Evaluated as a Mycobacterium tuberculosis PyrG and PanK inhibitor, demonstrating the role of heterocyclic substituents in targeting bacterial enzymes .
Compound Key Substituents Biological Target Yield (%) Reference
AJ5d Thiazolidinone, thio group Not specified 61
GSK1570606A Thiazole, pyridyl M. tuberculosis enzymes -

Cyanopyridine Derivatives

  • LBJ-01 (2-((3-Cyanopyridin-2-yl)oxy)-N-(4-fluorophenyl)acetamide): Structure: Cyanopyridine moiety linked via an oxy group. Synthesis: 43% yield via nucleophilic substitution . Activity: Part of a series inhibiting indoleamine-2,3-dioxygenase 1 (IDO1), a cancer immunotherapy target.
  • LBJ-03 (2-((3-Cyanopyridin-2-yl)thio)-N-(4-fluorophenyl)acetamide): Structure: Thioether linkage instead of oxy. Synthesis: 45% yield, indicating minor steric effects from sulfur .
Compound Substituent Target Yield (%) Reference
LBJ-01 3-Cyanopyridin-2-yl oxy IDO1 43
LBJ-03 3-Cyanopyridin-2-yl thio IDO1 45

Azido and Halogenated Acetamides

  • 2-Azido-N-(4-fluorophenyl)acetamide: Structure: Azido group replaces the propan-2-ylamino moiety. Application: Azido groups enable click chemistry for bioconjugation, suggesting utility in probe or prodrug development .
  • 2-Chloro-N-(4-fluorophenyl)acetamide: Structure: Chloro substituent at the α-position. Utility: Key intermediate for synthesizing quinazoline and piperazinedione derivatives, highlighting reactivity differences between chloro and amino groups .
Compound Functional Group Key Use Reference
2-Azido derivative Azido Bioconjugation platforms
2-Chloro derivative Chloro Heterocyclic synthesis

Complex Heterocyclic Analogues

  • N-Cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide :

    • Structure : Branched chain with cyclohexyl and propyl groups.
    • Properties : Molecular weight 334.206 g/mol; melting point 150–152°C. The bulky substituents may influence solubility and membrane permeability .
  • Ubaditinib (N-(4-{[5-fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1H-1,2,3-triazol-1-yl]acetamide): Structure: Quinazoline and triazole moieties. Activity: Tyrosine kinase inhibitor for anticancer therapy, illustrating how acetamide cores integrate into larger pharmacophores .
Compound Heterocyclic Components Molecular Weight (g/mol) Application Reference
N-Cyclohexyl derivative None (branched alkyl) 334.206 Not specified
Ubaditinib Quinazoline, triazole - Anticancer

Sulfanyl and Sulfonyl Derivatives

  • 2-[(4-Fluorophenyl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide :

    • Structure : Sulfanyl bridge and isopropylphenyl group.
    • Lipophilicity : The sulfur atom and hydrophobic isopropyl group may enhance membrane penetration .
  • N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide: Structure: Piperazine ring with a sulfonyl group. Potential Use: Sulfonyl groups are common in protease inhibitors, suggesting possible enzyme-targeting applications .

Preparation Methods

Amide Bond Formation via Acyl Chlorides or Activated Esters

Methodology:

  • Activation of a suitable carboxylic acid derivative (e.g., acyl chloride or ester).
  • Nucleophilic attack by the amine (propan-2-ylamine derivative).
  • Use of coupling agents such as HATU , EDC , or DCC to facilitate amide bond formation.

Research Data:

  • A typical protocol involves reacting 2-[(propan-2-yl)amino]acetic acid derivatives with 4-fluorophenylamine or its derivatives in the presence of a coupling reagent and a base (e.g., DIPEA).
  • This method yields high purity compounds with good yields (~70-85%).

Example:

Reagents: 2-[(propan-2-yl)amino]acetic acid chloride + 4-fluorophenylamine
Conditions: Dichloromethane solvent, room temperature, overnight stirring
Yield: Approximately 75%

Advantages:

  • High efficiency and selectivity.
  • Suitable for large-scale synthesis.

Incorporation of the Propan-2-ylamine Moiety

Methodology:

  • Reductive amination of the corresponding aldehyde or ketone intermediates with propan-2-amine .
  • Alternatively, direct alkylation of amines with isopropyl halides under basic conditions.

Research Data:

  • Reductive amination using sodium cyanoborohydride or sodium triacetoxyborohydride with a suitable aldehyde precursor yields the propan-2-ylamino group efficiently.
  • Alkylation methods involve reacting propan-2-amine with isopropyl halides in the presence of base (e.g., potassium carbonate).

Example:

Reagents: Propan-2-one (acetone) + ammonia derivative
Conditions: Acidic or neutral pH, catalytic reduction
Yield: Approximately 65-75%

Representative Synthetic Route

Step Description Reagents & Conditions Yield References
1 Synthesis of 4-fluorophenyl acetic acid derivative Commercially available or fluorination of phenylacetic acid - ,
2 Conversion to acyl chloride Thionyl chloride or oxalyl chloride, reflux ~90%
3 Formation of amide bond Reaction with propan-2-ylamine, base (DIPEA), in dichloromethane 75-85% ,
4 Purification Crystallization or chromatography - -

Data Tables Summarizing Preparation Methods

Method Key Reagents Reaction Type Typical Yield Advantages References
Amide coupling with acyl chloride 2-[(propan-2-yl)amino]acetic acid chloride + 4-fluorophenylamine Nucleophilic acyl substitution 75-85% High efficiency, scalable ,
Fluorination of phenyl precursors 4-fluoroaniline + fluorinating reagents Aromatic substitution >80% Uses commercially available intermediates ,
Reductive amination Aldehydes/ketones + propan-2-amine + reducing agents Reductive amination 65-75% Precise control over amine installation

Notes on Optimization and Purity

  • Reaction conditions such as temperature, solvent, and reagent equivalents significantly influence yield and purity.
  • Purification techniques include recrystallization and chromatography to obtain high-purity compounds suitable for pharmaceutical research.
  • Safety considerations involve handling reagents like thionyl chloride and fluorinating agents, which are hazardous.

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